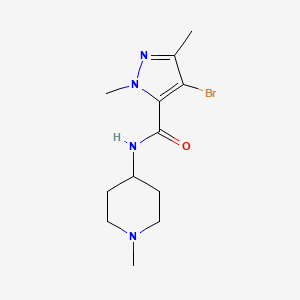![molecular formula C14H19FN2 B10970361 2-(2-Fluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B10970361.png)
2-(2-Fluorobenzyl)octahydropyrrolo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorobenzyl)octahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a unique scaffold that has shown various biological activities. This compound is part of the broader class of pyrrolopyrazine derivatives, which are known for their diverse applications in pharmaceuticals, organic materials, and bioactive molecules .
Preparation Methods
The synthesis of 2-(2-Fluorobenzyl)octahydropyrrolo[1,2-a]pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a modified Pictet-Spengler protocol can be employed, using p-dodecylbenzene sulfonic acid as a catalyst . Another method involves the reaction of 4’,5’-dihydro-1H,3’H-2,2’-bipyrrole with propargyl bromide, followed by an intramolecular cyclization catalyzed by palladium on carbon at high temperatures .
Chemical Reactions Analysis
2-(2-Fluorobenzyl)octahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(2-Fluorobenzyl)octahydropyrrolo[1,2-a]pyrazine has been extensively studied for its potential applications in various fields. In chemistry, it serves as a valuable scaffold for the development of new bioactive molecules. In biology, it has shown promise as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor agent . In medicine, it is being explored for its potential use in drug discovery and development. Additionally, it has applications in the industry as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 2-(2-Fluorobenzyl)octahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. While the exact mechanisms are not fully understood, studies suggest that it may exert its effects by inhibiting key enzymes or receptors involved in various biological processes. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling and regulation .
Comparison with Similar Compounds
2-(2-Fluorobenzyl)octahydropyrrolo[1,2-a]pyrazine can be compared with other similar compounds, such as octahydropyrrolo[1,2-a]pyrazine and its derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and applications. For instance, while octahydropyrrolo[1,2-a]pyrazine derivatives have shown more antibacterial, antifungal, and antiviral activities, 5H-pyrrolo[2,3-b]pyrazine derivatives have demonstrated more kinase inhibitory activity .
Properties
Molecular Formula |
C14H19FN2 |
|---|---|
Molecular Weight |
234.31 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C14H19FN2/c15-14-6-2-1-4-12(14)10-16-8-9-17-7-3-5-13(17)11-16/h1-2,4,6,13H,3,5,7-11H2 |
InChI Key |
ZMYXTWZSFMKFOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CCN2C1)CC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-chlorobenzyl)sulfanyl]-5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B10970290.png)
![3-Chloro-7-(difluoromethyl)-5-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10970303.png)
![3-{[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10970311.png)
![4-methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide](/img/structure/B10970324.png)



![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B10970336.png)

![2-({2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B10970342.png)
![Methyl 3-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B10970345.png)
![N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B10970350.png)
![(2-{[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B10970354.png)
